molecular formula C21H34N4O3 B168392 (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide CAS No. 108370-29-2

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

Cat. No. B168392
M. Wt: 390.5 g/mol
InChI Key: XFPUHEASCSXICK-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide, also known as Boc-L-Leu-L-Leu-L-Val-L-Tyr-L-Arg-L-Leu-NH2, is a peptide compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is not fully understood. It is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells. Its antiviral activity is believed to be due to its ability to inhibit viral replication.

Biochemical And Physiological Effects

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, it has been investigated for its potential use as a vaccine adjuvant and in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is its broad-spectrum antimicrobial activity. It has also been shown to exhibit anticancer and antiviral activities. However, one of the limitations of this compound is its high cost of synthesis, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the study of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential use in combination with other antimicrobial, anticancer, or antiviral agents. Furthermore, the potential use of this compound as a vaccine adjuvant and in the treatment of Alzheimer's disease warrants further investigation.

Synthesis Methods

The synthesis of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide involves the use of solid-phase peptide synthesis (SPPS) technique. This involves the sequential addition of protected amino acids to a solid support, followed by the removal of the protecting groups to yield the desired peptide. The final product is obtained by cleaving the peptide from the solid support and purifying it using high-performance liquid chromatography (HPLC).

Scientific Research Applications

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anticancer, and antiviral activities. It has also been investigated for its potential use as a vaccine adjuvant and in the treatment of Alzheimer's disease.

properties

CAS RN

108370-29-2

Product Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

Molecular Formula

C21H34N4O3

Molecular Weight

390.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C21H34N4O3/c1-13(2)10-16(22)20(27)25-18(11-14(3)4)21(28)24-17(19(23)26)12-15-8-6-5-7-9-15/h5-9,13-14,16-18H,10-12,22H2,1-4H3,(H2,23,26)(H,24,28)(H,25,27)/t16-,17-,18-/m0/s1

InChI Key

XFPUHEASCSXICK-BZSNNMDCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N

sequence

LLF

synonyms

H-LEU-LEU-PHE-NH2

Origin of Product

United States

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